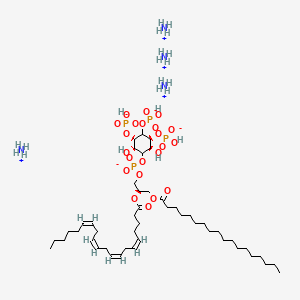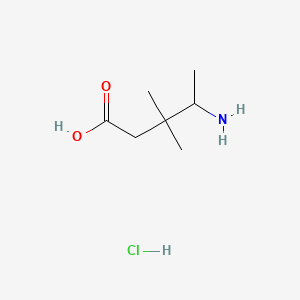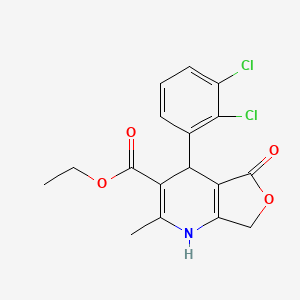![molecular formula C10H9N2S2- B13407295 N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . It is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes . This compound is known for its ability to provide a high degree of control over polymerization, making it valuable in the synthesis of polymers with narrow molecular weight distributions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE typically involves the reaction of N-methyl-N-phenyldithiocarbamate with cyanomethyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE as a RAFT agent involves the reversible addition-fragmentation chain transfer process . The compound acts as a mediator in the polymerization process, allowing for precise control over the molecular weight and distribution of the resulting polymers . The cyanomethyl group plays a crucial role in the chain transfer process, facilitating the formation and termination of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- Cyanomethyl dodecyl trithiocarbonate
Uniqueness
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is unique due to its specific structure, which provides a high degree of control in RAFT polymerization processes . Its ability to produce polymers with narrow molecular weight distributions and its versatility in various polymerization reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H9N2S2- |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3,(H,13,14)/p-1 |
InChI-Schlüssel |
UHAXFYWBECJROI-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C1=CC=CC=C1CC#N)C(=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)

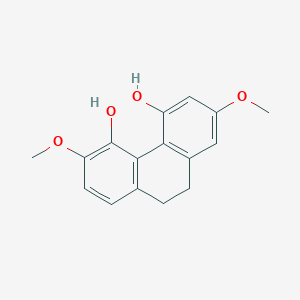
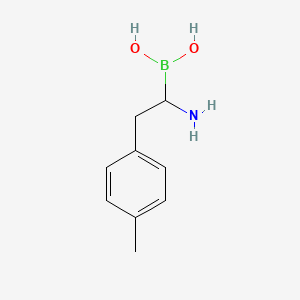
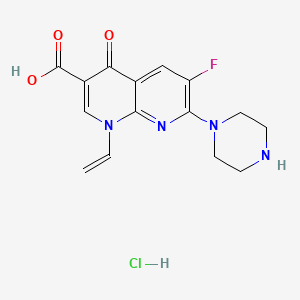
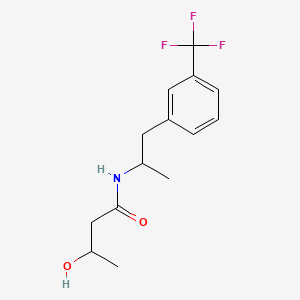
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)

![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

